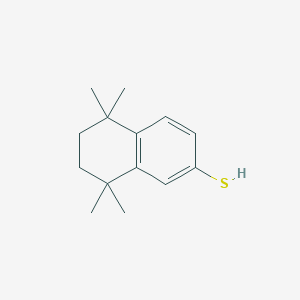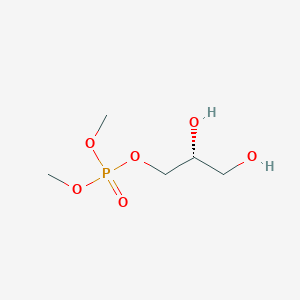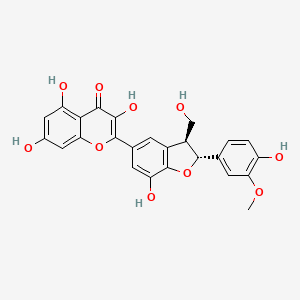
2-Furancarboxaldehyde, 5-(3-aminophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxaldehyde, 5-(3-aminophenyl)- is an organic compound with the molecular formula C11H9NO2 It is characterized by a furan ring substituted with a carboxaldehyde group and an aminophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-(3-aminophenyl)- typically involves the reaction of 5-bromo-2-furancarboxaldehyde with 3-aminophenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for 2-Furancarboxaldehyde, 5-(3-aminophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxaldehyde, 5-(3-aminophenyl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-(3-aminophenyl)-2-furancarboxylic acid.
Reduction: 5-(3-aminophenyl)-2-furanmethanol.
Substitution: A variety of substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Furancarboxaldehyde, 5-(3-aminophenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Furancarboxaldehyde, 5-(3-aminophenyl)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furandicarboxaldehyde: An organic compound with two aldehyde groups on the furan ring, used in the synthesis of biopolymers and as a crosslinking agent.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a platform chemical for the production of various bio-based materials.
Uniqueness
2-Furancarboxaldehyde, 5-(3-aminophenyl)- is unique due to the presence of both an aldehyde group and an aminophenyl group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
5-(3-aminophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H,12H2 |
Clé InChI |
CDNOQDKMUZICET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol](/img/structure/B12081412.png)



![6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid](/img/structure/B12081433.png)
![N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)


